molecular formula C15H22O B14389301 Pentadec-1-ene-6,9-diyn-3-ol CAS No. 87681-31-0

Pentadec-1-ene-6,9-diyn-3-ol

Cat. No.: B14389301
CAS No.: 87681-31-0
M. Wt: 218.33 g/mol
InChI Key: LNOJBSJZJKYFAN-UHFFFAOYSA-N
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Description

Pentadec-1-ene-6,9-diyn-3-ol is an organic compound with the molecular formula C₁₅H₂₂O It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes both double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadec-1-ene-6,9-diyn-3-ol typically involves the use of vinylmagnesium bromide and trideca-4,7-diynal as starting materials . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Pentadec-1-ene-6,9-diyn-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bonds can be reduced to double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of pentadec-1-ene-6,9-diyn-3-one.

    Reduction: Formation of pentadec-1-ene-6,9-diene or pentadecane.

    Substitution: Formation of pentadec-1-ene-6,9-diyn-3-chloride.

Scientific Research Applications

Pentadec-1-ene-6,9-diyn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentadec-1-ene-6,9-diyn-3-ol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pentadec-1-ene: Similar structure but lacks the triple bonds and hydroxyl group.

    Trideca-4,7-diynal: Contains similar triple bonds but has an aldehyde group instead of a hydroxyl group.

    1-Bromo-2-octyne: Contains a triple bond and a bromine atom, but has a shorter carbon chain.

Uniqueness

Pentadec-1-ene-6,9-diyn-3-ol is unique due to its combination of a hydroxyl group, double bond, and triple bonds within a single molecule. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

87681-31-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

pentadec-1-en-6,9-diyn-3-ol

InChI

InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,15-16H,2-3,5-7,10,13-14H2,1H3

InChI Key

LNOJBSJZJKYFAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCC(C=C)O

Origin of Product

United States

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